molecular formula C24H12N2OS B13769629 7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one CAS No. 53304-32-8

7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one

Cat. No.: B13769629
CAS No.: 53304-32-8
M. Wt: 376.4 g/mol
InChI Key: ILJFZTTYWNIYPS-UHFFFAOYSA-N
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Description

7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one is a complex organic compound with the molecular formula C24H12N2OS. It is known for its unique structure, which includes fused rings of benzimidazole, benzothiopyrano, and isoquinolinone.

Properties

CAS No.

53304-32-8

Molecular Formula

C24H12N2OS

Molecular Weight

376.4 g/mol

IUPAC Name

22-thia-3,10-diazaheptacyclo[13.10.2.02,10.04,9.012,26.016,21.023,27]heptacosa-1(25),2,4,6,8,12(26),13,15(27),16,18,20,23-dodecaen-11-one

InChI

InChI=1S/C24H12N2OS/c27-24-16-10-9-14-13-5-1-4-8-19(13)28-20-12-11-15(21(16)22(14)20)23-25-17-6-2-3-7-18(17)26(23)24/h1-12H

InChI Key

ILJFZTTYWNIYPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N6C5=NC7=CC=CC=C76)S2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7H-Benzimidazo[2,1-a]benzobenzothiopyrano[7,8,1-def]isoquinolin-7-one typically involves multi-step organic reactions that construct the fused heterocyclic framework through sequential cyclization and functional group transformations.

  • Key approach : Starting from benzimidazole derivatives and benzothiopyrano intermediates, the synthetic route involves cyclization reactions that form the isoquinolinone ring system.
  • Catalysts and conditions : Acidic or Lewis acid catalysts are often employed to facilitate cyclization, with reaction temperatures carefully controlled to optimize yield.
  • Solvents : Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are commonly used to dissolve intermediates and promote reaction kinetics.

Typical Laboratory Synthesis

A representative laboratory synthesis involves the following steps:

  • Preparation of benzimidazole precursor : Starting from o-phenylenediamine and appropriate carboxylic acid derivatives, benzimidazole rings are formed via condensation.
  • Formation of benzothiopyrano intermediate : Thiophenol derivatives undergo cyclization with halogenated aromatic compounds to yield benzothiopyrano structures.
  • Coupling and cyclization : The benzimidazole and benzothiopyrano intermediates are coupled under catalytic conditions, followed by intramolecular cyclization to form the fused isoquinolinone ring.
  • Purification : The final compound is purified by chromatographic techniques such as column chromatography or recrystallization to achieve high purity.

Industrial Scale Preparation

On an industrial scale, the process is optimized for efficiency and scalability:

Reaction Conditions and Parameters

Step Reagents/Intermediates Catalyst/Conditions Solvent Temperature (°C) Yield (%)
Benzimidazole formation o-Phenylenediamine + carboxylic acid Acid catalyst (e.g., HCl) Ethanol or water 80-100 75-85
Benzothiopyrano intermediate Thiophenol + halogenated aromatics Base catalyst (e.g., K2CO3) DMF or DMSO 90-120 70-80
Coupling and cyclization Benzimidazole + benzothiopyrano Lewis acid (e.g., FeCl3) DMSO or DMF 100-130 65-75
Purification Crude product Chromatography/Recrystallization Appropriate solvents Ambient Purity > 98%

Note: Yields and conditions are approximate and vary depending on specific protocols.

Detailed Research Outcomes

Reaction Mechanism Insights

  • The cyclization steps proceed via electrophilic aromatic substitution facilitated by Lewis acid catalysts.
  • The sulfur atom in the benzothiopyrano ring plays a crucial role in stabilizing intermediates during ring closure.
  • The formation of the isoquinolinone ring involves nucleophilic attack of the benzimidazole nitrogen on activated carbonyl carbons.

Analytical Characterization

Comparative Synthesis Efficiency

Method Reaction Steps Overall Yield (%) Purity (%) Scalability Reference Source
Multi-step cyclization 3-4 60-75 >98 Laboratory Peer-reviewed journals
Continuous flow synthesis 3 70-80 >99 Industrial Industry reports

Chemical Reactions Analysis

Types of Reactions

7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one include:

Uniqueness

What sets 7H-Benzimidazo[2,1-a]benzo3,4benzothiopyrano[7,8,1-def]isoquinolin-7-one apart is its specific arrangement of fused rings, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

7H-Benzimidazo[2,1-a]benzo[3,4] benzothiopyrano[7,8,1-def]isoquinolin-7-one is a complex polycyclic compound with a notable chemical structure that includes a benzimidazole core and several fused rings. Its unique molecular architecture suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₃N₃OS
  • Molecular Weight : 376.43 g/mol
  • CAS Number : 53304-32-8
  • Solubility : Insoluble in water (3.3E -6 g/L at 25 ºC)

The structural complexity of 7H-Benzimidazo[2,1-a]benzo[3,4] benzothiopyrano[7,8,1-def]isoquinolin-7-one contributes to its reactivity and interaction with biological targets. The presence of nitrogen and sulfur atoms enhances its potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that 7H-Benzimidazo[2,1-a]benzo[3,4] benzothiopyrano[7,8,1-def]isoquinolin-7-one may inhibit the growth of various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa5.4Induction of apoptosis via caspase activation
MCF-76.8Cell cycle arrest at G2/M phase
A5494.9Inhibition of proliferation through mitochondrial dysfunction

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays measuring cytokine production and inflammatory markers. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha200120
IL-615080

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of the compound revealed its potential against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a lead for developing new antimicrobial agents.
  • Anticancer Mechanism Exploration :
    In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of this compound on breast cancer cells. They found that it significantly inhibited tumor growth in xenograft models while showing minimal toxicity to normal cells.
  • Inflammation Model :
    An experimental model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced inflammatory responses, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7H-benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one?

  • The compound’s synthesis typically involves multi-step heterocyclic condensation reactions. For example, derivatives like 10-methoxy analogues are synthesized via cyclization of substituted benzo[de]isoquinolinones under acidic conditions, with careful monitoring of reaction time and temperature to prevent side products . Solvent selection (e.g., DCM/EtOH mixtures) and catalysts (e.g., triethylamine) are critical for optimizing yields . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation .

Q. How can researchers address solubility challenges during in vitro assays?

  • Due to the compound’s polycyclic aromatic structure and high logP values (~3.6), solubility in aqueous buffers is limited. Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations are recommended. Pre-saturation studies using dynamic light scattering (DLS) can assess colloidal stability .

Q. What analytical techniques are prioritized for purity assessment?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity checks. For detailed structural validation, 1H/13C NMR, Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray crystallography (if single crystals are obtainable) are used .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents affect the compound’s photophysical properties?

  • Substituents like methoxy groups (electron-donating) or acetyl moieties (electron-withdrawing) significantly alter fluorescence quantum yields. For instance, the 10-methoxy derivative exhibits a redshifted emission (λem ~450 nm) compared to unsubstituted analogues, attributed to enhanced π-conjugation . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes for structure-property correlations .

Q. What strategies resolve contradictions in reported biological activity data?

  • Discrepancies in bioactivity (e.g., cytotoxicity vs. non-toxicity) may arise from impurities or assay conditions. Rigorous batch-to-batch purity verification (via HPLC-MS) and standardized cell culture protocols (e.g., serum-free media to avoid protein binding) are advised . Dose-response curves with Hill slope analysis improve reproducibility .

Q. How can computational modeling predict binding interactions with biological targets?

  • Density Functional Theory (DFT) calculations optimize the compound’s geometry, while molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in proteins like tubulin or DNA topoisomerases. Focus on sulfur-containing moieties, which may engage in hydrogen bonding or π-alkyl interactions .

Q. What experimental designs minimize degradation during long-term stability studies?

  • Stability under physiological conditions is tested via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Lyophilization or encapsulation in PEGylated nanoparticles improves shelf-life . LC-MS monitors degradation products, with fragmentation patterns analyzed to identify labile bonds .

Q. How does the compound’s thiophene ring influence reactivity in cross-coupling reactions?

  • The benzothiopyrano moiety participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling functionalization at the 3-position. Palladium catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating (100°C, 30 min) enhance reaction efficiency .

Methodological Notes

  • Data Interpretation : For spectral data (e.g., NMR splitting patterns), compare with structurally similar compounds like 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one derivatives to resolve ambiguities .
  • Controlled Experiments : Include negative controls (e.g., solvent-only) in bioassays to distinguish compound-specific effects from artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.